N,N',N''-(2-methylbenzene-1,3,5-triyl)tris(2,2,3,3,4,4,4-heptafluorobutanamide)
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Overview
Description
N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is a highly fluorinated organic compound. The presence of multiple heptafluorobutanamido groups makes it unique and potentially useful in various scientific and industrial applications due to its chemical stability and hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE typically involves the reaction of 3,5-diamino-2-methylphenyl with heptafluorobutyric anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amido groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of fluorine atoms may influence the reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of the amido groups with other functional groups, while oxidation may lead to the formation of corresponding oxides.
Scientific Research Applications
N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new materials.
Biology: Investigated for its potential use in biological assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Industry: Utilized in the development of coatings and materials with enhanced chemical resistance and hydrophobic properties.
Mechanism of Action
The mechanism by which N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated groups can interact with hydrophobic regions of proteins or other biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Another highly fluorinated compound used in similar applications.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar fluorinated groups used as a catalyst in organic synthesis.
Uniqueness
N-[3,5-BIS(2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDO)-2-METHYLPHENYL]-2,2,3,3,4,4,4-HEPTAFLUOROBUTANAMIDE is unique due to its multiple heptafluorobutanamido groups, which provide enhanced chemical stability and hydrophobicity compared to other fluorinated compounds. This makes it particularly useful in applications requiring high resistance to chemical degradation and water repellency.
Properties
Molecular Formula |
C19H8F21N3O3 |
---|---|
Molecular Weight |
725.3 g/mol |
IUPAC Name |
N-[3,5-bis(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-methylphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C19H8F21N3O3/c1-4-6(42-9(45)12(22,23)15(28,29)18(35,36)37)2-5(41-8(44)11(20,21)14(26,27)17(32,33)34)3-7(4)43-10(46)13(24,25)16(30,31)19(38,39)40/h2-3H,1H3,(H,41,44)(H,42,45)(H,43,46) |
InChI Key |
GALUWGRIGFSCLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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